![molecular formula C13H10O B177165 2,3-Dihydro-1H-benz[E]inden-1-one CAS No. 6342-87-6](/img/structure/B177165.png)

2,3-Dihydro-1H-benz[E]inden-1-one

Descripción general

Descripción

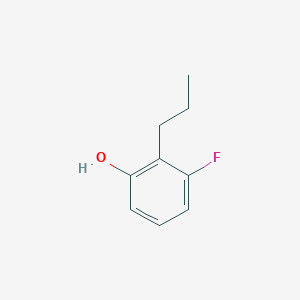

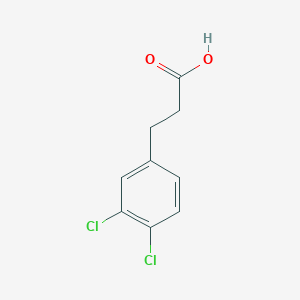

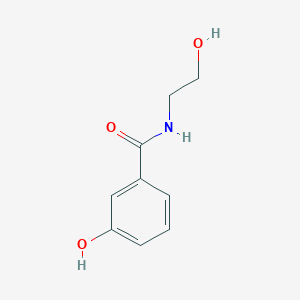

2,3-Dihydro-1H-benz[E]inden-1-one, also known as 1H-Inden-1-one, 2,3-dihydro-, is a chemical compound with the molecular formula C13H10O . It has a molecular weight of 182.22 g/mol .

Synthesis Analysis

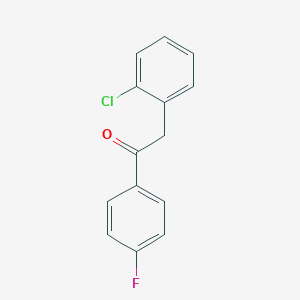

A series of novel (E)-N’-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides were synthesized and biologically evaluated for their potential LSD1 inhibitory effect . In another study, 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives were designed and synthesized for the development of effective therapeutics for inflammatory bowel disease (IBD) . A selective protocol for the synthesis of 2-methylene-3-substituted-2,3-dihydro-1H-inden-1-ones and 2-benzylidene-2,3-dihydro-1H-inden-1-ones has also been developed .

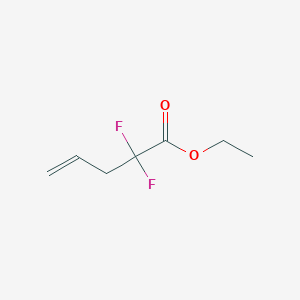

Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1H-benz[E]inden-1-one can be represented by the IUPAC Standard InChI: InChI=1S/C13H10O/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)12/h1-6H,7-8H2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-1H-benz[E]inden-1-one include a molecular weight of 182.22 g/mol, a XLogP3-AA of 2.9, no hydrogen bond donor count, one hydrogen bond acceptor count, no rotatable bond count, an exact mass of 182.073164938 g/mol, a monoisotopic mass of 182.073164938 g/mol, a topological polar surface area of 17.1 Ų, a heavy atom count of 14, and no formal charge .

Aplicaciones Científicas De Investigación

1. Antibacterial and Antifungal Studies

- Summary of Application: 2,3-Dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .

- Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .

- Results: The synthesized compounds were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

2. Antileishmanial Agents

- Summary of Application: 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, a class of compounds related to 2,3-Dihydro-1H-benz[E]inden-1-one, have been synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

- Methods of Application: The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .

- Results: Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC50 = 65.11 μM, SI = 7.79, anti-amastigote IC50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice (12.5 mg kg−1, i.p.) .

3. Antioxidant Studies

- Summary of Application: 2,3-Dihydro-1H-inden-1-one derivatives have been found to exhibit antioxidant properties .

- Methods of Application: The derivatives were synthesized by grinding, stirring, and ultrasound irradiation methods .

- Results: The synthesized compounds were tested for their antioxidant activities. Some of the compounds were found to exert potent antioxidant action .

4. Alzheimer’s Disease Treatment

- Summary of Application: 2,3-Dihydro-1H-inden-1-ones have been used as dual PDE4/AChE inhibitors with more potency against neuroinflammation for the treatment of Alzheimer’s disease .

- Methods of Application: The derivatives were designed, synthesized, and evaluated as catechol ether-based dual PDE4/AChE inhibitors .

- Results: Among these compounds, 12C bearing a 2- (piperidin-1-yl)ethoxy group at the 6-position of indanone ring displayed satisfactory inhibitory activities and selectivity against AChE (IC 50 = 0.28 μM) and PDE4D (IC 50 = 1.88 μM). Compared with donepezil, 12C revealed a comparable neuroprotective effect. Moreover, 12C exhibited comparable AChE inhibitory activity with donepezil in the hippocampus of AD model mice. Interestingly, 12C displayed more potent anti-neuroinflammation than the donepezil and drug combination (donepezil + rolipram) groups .

5. Synthesis of 2,3-Dihydrobenzofurans

- Summary of Application: 2,3-Dihydro-1H-benz[E]inden-1-one has been used in the synthesis of 2,3-dihydrobenzofurans .

- Methods of Application: An In (OTf)3-catalyzed intermolecular [3 + 2] annulation was used for the synthesis of 2,3-dihydrobenzofurans from readily available substrates .

- Results: The synthesis resulted in the successful production of 2,3-dihydrobenzofurans .

6. Multifunctional Molecules for Dementia Treatment

- Summary of Application: 2,3-Dihydro-1H-inden-1-ones have been used as dual PDE4/AChE inhibitors with more potency against neuroinflammation for the treatment of dementia .

- Methods of Application: The derivatives were designed, synthesized, and evaluated as catechol ether-based dual PDE4/AChE inhibitors .

- Results: Both PDE4 and AChE inhibitors displayed improvement in cognitive and memory function .

Direcciones Futuras

The future directions of 2,3-Dihydro-1H-benz[E]inden-1-one research include the development of effective therapeutics for inflammatory bowel disease (IBD) by designing and synthesizing 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives . Another area of interest is the discovery of multifunctional molecules that target different factors in the treatment of dementia .

Propiedades

IUPAC Name |

2,3-dihydrocyclopenta[a]naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBXYYMELBQTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286610 | |

| Record name | 2,3-Dihydro-1H-cyclopenta[a]naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1H-benz[E]inden-1-one | |

CAS RN |

6342-87-6 | |

| Record name | 6342-87-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-1H-cyclopenta[a]naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

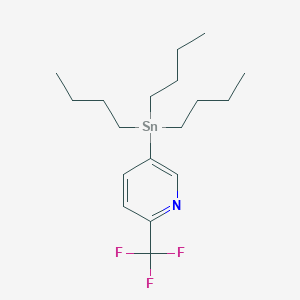

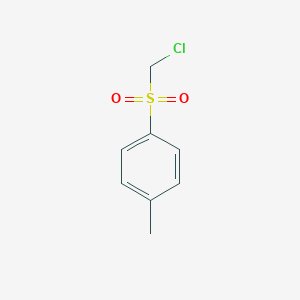

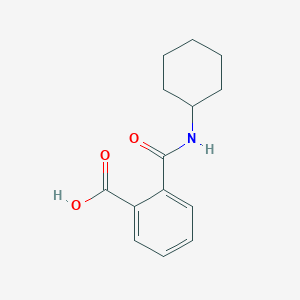

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.